molecular formula C7H14Cl2OSi B14427335 [(1,3-Dichlorobut-1-en-2-yl)oxy](trimethyl)silane CAS No. 80422-55-5

[(1,3-Dichlorobut-1-en-2-yl)oxy](trimethyl)silane

Cat. No.: B14427335
CAS No.: 80422-55-5
M. Wt: 213.17 g/mol
InChI Key: FMXRGENZKPYBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-Dichlorobut-1-en-2-yl)oxysilane is an organosilicon compound characterized by the presence of a dichlorobutene moiety attached to a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dichlorobut-1-en-2-yl)oxysilane typically involves the reaction of 1,3-dichlorobut-1-ene with trimethylsilanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction can be represented as follows:

1,3-Dichlorobut-1-ene+Trimethylsilanol(1,3-Dichlorobut-1-en-2-yl)oxysilane\text{1,3-Dichlorobut-1-ene} + \text{Trimethylsilanol} \rightarrow \text{(1,3-Dichlorobut-1-en-2-yl)oxysilane} 1,3-Dichlorobut-1-ene+Trimethylsilanol→(1,3-Dichlorobut-1-en-2-yl)oxysilane

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dichlorobut-1-en-2-yl)oxysilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the dichlorobutene moiety can be substituted by other nucleophiles.

    Addition Reactions: The double bond in the butene moiety can participate in addition reactions with electrophiles.

    Hydrolysis: The silane group can be hydrolyzed in the presence of water or aqueous acids.

Common Reagents and Conditions

    Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles can be used for substitution reactions.

    Electrophiles: Bromine, chlorine, and other electrophiles can be used for addition reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions can facilitate the hydrolysis of the silane group.

Major Products

    Substitution Products: Compounds with different substituents replacing the chlorine atoms.

    Addition Products: Compounds with additional groups added across the double bond.

    Hydrolysis Products: Silanols and other hydrolyzed derivatives.

Scientific Research Applications

(1,3-Dichlorobut-1-en-2-yl)oxysilane has several scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Utilized in the preparation of silicon-based materials with unique properties.

    Pharmaceuticals: Investigated for potential use in drug development and delivery systems.

Mechanism of Action

The mechanism of action of (1,3-Dichlorobut-1-en-2-yl)oxysilane involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The dichlorobutene moiety can participate in nucleophilic substitution and electrophilic addition reactions, while the silane group can undergo hydrolysis. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dimethyl-2-propynyl)oxysilane
  • (1,4-Dichlorobut-2-en-2-yl)oxysilane)
  • (1,3-Dichlorobut-2-en-2-yl)oxysilane)

Uniqueness

(1,3-Dichlorobut-1-en-2-yl)oxysilane is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and properties. The presence of both a dichlorobutene moiety and a trimethylsilane group allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.

Properties

CAS No.

80422-55-5

Molecular Formula

C7H14Cl2OSi

Molecular Weight

213.17 g/mol

IUPAC Name

1,3-dichlorobut-1-en-2-yloxy(trimethyl)silane

InChI

InChI=1S/C7H14Cl2OSi/c1-6(9)7(5-8)10-11(2,3)4/h5-6H,1-4H3

InChI Key

FMXRGENZKPYBNR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=CCl)O[Si](C)(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.